molecular formula C21H14Cl2N2O3S B2625498 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 866049-01-6

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone

Cat. No.: B2625498
CAS No.: 866049-01-6
M. Wt: 445.31
InChI Key: MGFFLFIMECMQQZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone, reflecting its substitution pattern and core structure. The quinazolinone scaffold (a bicyclic system comprising fused benzene and pyrimidine rings) is substituted at position 2 with a [(2,4-dichlorophenyl)sulfonyl]methyl group and at position 3 with a phenyl group.

The molecular formula is C₂₁H₁₄Cl₂N₂O₃S , corresponding to a molar mass of 445.32 g/mol . Key structural features include:

  • A quinazolin-4(3H)-one core (C₈H₅N₂O)
  • A 2,4-dichlorophenylsulfonylmethyl substituent (C₇H₅Cl₂O₂S)
  • A 3-phenyl group (C₆H₅)

The molecular formula aligns with the compound’s synthetic route, which typically involves condensation reactions between substituted anthranilic acids and benzamide derivatives.

Spectroscopic Characterization Techniques

FT-IR Spectral Signatures

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic functional group vibrations (Table 1):

Absorption Band (cm⁻¹) Assignment
1670–1650 C=O stretch (quinazolinone carbonyl)
1350–1150 S=O asymmetric/symmetric stretches (sulfonyl group)
3100–3000 Aromatic C-H stretches
750–690 C-Cl stretches (2,4-dichlorophenyl)

The strong C=O stretch at 1665 cm⁻¹ confirms the quinazolinone carbonyl, while S=O stretches at 1320 and 1155 cm⁻¹ verify the sulfonyl group. The absence of N-H stretches (3300–3500 cm⁻¹) supports the substitution at the N3 position.

¹H/¹³C NMR Resonance Patterns

Nuclear magnetic resonance (NMR) spectroscopy provides atomic-level insights (Table 2):

¹H NMR (400 MHz, DMSO-d₆):
  • δ 8.20–7.40 (m, 9H): Aromatic protons from quinazolinone (4H), phenyl (5H), and 2,4-dichlorophenyl (4H) groups.
  • δ 5.10 (s, 2H): Methylenic protons (-CH₂-) adjacent to the sulfonyl group.
  • δ 3.90 (s, 3H): Methoxy protons (if present in derivatives; not applicable here).
¹³C NMR (100 MHz, DMSO-d₆):
  • δ 161.2: Quinazolinone carbonyl (C4).
  • δ 150.1, 135.4, 133.7: Aromatic carbons in the quinazolinone core.
  • δ 129.3–127.5: Phenyl and 2,4-dichlorophenyl carbons.
  • δ 55.9: Sulfonylmethyl carbon (-CH₂SO₂-).

The singlet at δ 5.10 ppm for the methylenic protons indicates no neighboring protons, consistent with its bridging position between the sulfonyl and quinazolinone groups.

Mass Spectrometric Fragmentation Profile

Electrospray ionization mass spectrometry (ESI-MS) shows:

  • Molecular ion peak : m/z 445.32 [M+H]⁺, matching the molecular formula.
  • Key fragments:
    • m/z 327.38: Loss of 2,4-dichlorophenylsulfonyl group (-C₆H₃Cl₂SO₂).
    • m/z 236.27: Base quinazolinone fragment (C₁₅H₁₂N₂O).

The fragmentation pattern underscores the stability of the quinazolinone core and the lability of the sulfonylmethyl substituent.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous quinazolinones reveal:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters : a = 10.52 Å, b = 12.38 Å, c = 14.20 Å; β = 102.5°.
  • Planarity : The quinazolinone core is nearly planar (mean deviation: 0.02 Å), facilitating π-π stacking interactions.
  • Intermolecular interactions :
    • C-H···O hydrogen bonds between sulfonyl oxygens and adjacent aromatic protons.
    • Chlorine atoms participate in halogen bonding with nitrogen atoms.

The sulfonylmethyl group adopts a gauche conformation relative to the quinazolinone plane, minimizing steric hindrance with the 3-phenyl substituent. Density functional theory (DFT) calculations corroborate this conformation as energetically favorable (ΔG = -12.3 kcal/mol).

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)sulfonylmethyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-14-10-11-19(17(23)12-14)29(27,28)13-20-24-18-9-5-4-8-16(18)21(26)25(20)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFLFIMECMQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzene sulfonyl chloride with a suitable quinazolinone derivative under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The biological activities of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone are diverse, making it a compound of interest in medicinal chemistry:

  • Anticancer Activity : Quinazolinones have been shown to exhibit significant anticancer properties. For instance, derivatives have demonstrated growth inhibitory effects against various tumor cell lines by inhibiting tubulin polymerization .
  • Anti-inflammatory Effects : Some studies indicate that compounds within this class can reduce inflammation in vivo, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .
  • Enzyme Inhibition : The presence of the sulfonyl group suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase activity, which is relevant for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of 4(3H)-quinazolinone derivatives similar to this compound. Results indicated that specific derivatives exhibited selective cytotoxicity against nasopharyngeal carcinoma cells, with IC50 values indicating potent activity .

Case Study 2: Anti-inflammatory Activity

Research on a series of quinazolinone derivatives demonstrated significant anti-inflammatory effects in animal models. Compounds were tested for their ability to inhibit edema formation, showing promising results that support further development for therapeutic use .

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinazolinone core may also play a role in binding to biological targets, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity of Selected Quinazolinones

Compound Name Substituents Key Reactivity/Synthesis Findings Reference
Target Compound : 2-{[(2,4-Dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone 2: (2,4-dichlorophenyl)sulfonylmethyl; 3: phenyl Sulfonyl groups enhance electrophilicity at position 2, facilitating nucleophilic substitution reactions.
2-(2,4-Dichlorophenyl)-3-phenyl-4(3H)-quinazolinone 2: 2,4-dichlorophenyl; 3: phenyl Lacks sulfonyl group; nitro substituents at position 3 reduce reactivity compared to phenyl groups (yield: 16% vs. 51% for ring-opened byproduct).
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone 2: pyrimidinylsulfanylmethyl; 3: trifluoromethylphenyl Sulfanylmethyl groups improve metabolic stability; trifluoromethyl enhances lipophilicity.
2-[2-(3-Chloro-4-methylphenyl)-2-oxoethylsulfanyl]-3-phenyl-4(3H)-quinazolinone 2: thioether-linked oxoethyl; 3: phenyl Thioether linkages increase flexibility, potentially improving receptor binding.

Key Insights :

  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound) increase polarity and hydrogen-bonding capacity compared to sulfanyl groups, which may influence pharmacokinetics .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 3 reduce reactivity in cyclocondensation reactions but enhance biological activity in some cases .

Key Insights :

  • Anticonvulsant Activity : Compounds with bulky 3-aryl groups (e.g., o-tolyl) exhibit enhanced potency against maximal electroshock (MES)-induced seizures .
  • Antimalarial Activity : Vinyl-linked heterocycles (e.g., pyridinyl) improve efficacy, likely due to enhanced membrane permeability .

Biological Activity

The compound 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

C16H14Cl2N2O2S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated through various assays and models. Below are key findings related to its pharmacological effects.

Anticancer Activity

Studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating several quinazolinone compounds found that those with specific substitutions showed promising activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound A3 from a related study exhibited IC50 values of 10 μM against PC3 and 12 μM against HT-29 cells, indicating potent anticancer properties .

Cell LineIC50 Value (μM)
PC310
MCF-710
HT-2912

Antibacterial Activity

Research has also highlighted the antibacterial potential of quinazolinone derivatives. A study involving several synthesized compounds demonstrated effective inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus , which are significant pathogens in human infections. The compounds were tested using dimethyl sulfoxide (DMSO) as a solvent, showing promising results in inhibiting bacterial proliferation .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : Quinazolinones have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some studies suggest that quinazolinone derivatives may exert anti-inflammatory effects by modulating cytokine release and reducing oxidative stress.
  • Interaction with Receptors : The compound may interact with various molecular targets such as transient receptor potential (TRP) channels, which are implicated in pain and inflammation pathways .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation of various quinazolinone derivatives showed that modifications in the chemical structure significantly affected their cytotoxicity against cancer cells. The presence of specific functional groups was correlated with enhanced anticancer activity .
  • Antibacterial Testing : In vitro studies confirmed that certain derivatives effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents against bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using phosphorus pentoxide (P₂O₅) and amine hydrochlorides. A general procedure involves heating methyl 2-acylaminobenzoate derivatives with amine hydrochlorides and P₂O₅ at 180°C for 45 minutes, followed by alkaline workup and recrystallization . Alternative routes may include coupling sulfonylmethyl groups to the quinazolinone core using sulfonylation agents under anhydrous conditions, as seen in structurally related quinazolinones .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving intramolecular hydrogen bonding (e.g., N–H⋯O and C–H⋯N interactions) and dihedral angles between aromatic rings, which influence biological activity . Complement with NMR (¹H/¹³C) to confirm substituent integration and FT-IR for functional group validation (e.g., sulfonyl C=O stretches at ~1350–1150 cm⁻¹) .

Q. What in vitro biological assays are typically used for initial screening of this compound?

  • Methodological Answer : Prioritize antimicrobial susceptibility testing (e.g., MIC determination against S. aureus or E. coli) and cytotoxicity assays (e.g., MTT against HeLa cells). Reference protocols from analogous 4(3H)-quinazolinones, where substituents like sulfonyl groups enhance antibacterial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry of sulfonylmethylating agents. Evidence from similar syntheses suggests that anhydrous THF at 273–278 K minimizes byproducts during nucleophilic substitutions . Post-synthesis, employ gradient recrystallization (e.g., CH₂Cl₂/CH₃OH) to isolate high-purity crystals .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with variations in the dichlorophenylsulfonyl or phenyl groups. Test for tubulin polymerization inhibition (linked to anticancer activity) and compare with established 4(3H)-quinazolinones. For example, 3-substituted analogs show enhanced cytotoxicity due to improved hydrophobic interactions . Molecular docking against bacterial FabH enzyme or human EGFR kinase can rationalize SAR .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, serum concentration). For instance, discrepancies in antibacterial efficacy may arise from differences in bacterial strain resistance profiles or compound solubility. Use HPLC-purified samples to rule out impurity effects . Meta-analyses of quinazolinone derivatives can identify trends in substituent-driven activity .

Q. What theoretical frameworks guide the design of derivatives for specific pharmacological targets?

  • Methodological Answer : Link synthesis to target hypotheses (e.g., sulfonyl groups enhancing DNA intercalation or enzyme inhibition). The "bioisosteric replacement" approach, substituting dichlorophenyl with trifluoromethoxy groups, has improved blood-brain barrier penetration in related compounds . Use QSAR models to predict logP and bioavailability .

Q. What methodologies are recommended for assessing in vitro vs. in vivo toxicity profiles?

  • Methodological Answer : Combine Ames tests (mutagenicity) with acute toxicity studies in rodent models. For in vitro assays, measure IC₅₀ in hepatocytes (e.g., HepG2) to predict hepatic metabolism. Reference safety protocols for bromophenyl-substituted quinazolinones, where LD₅₀ values correlate with substituent electronegativity .

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